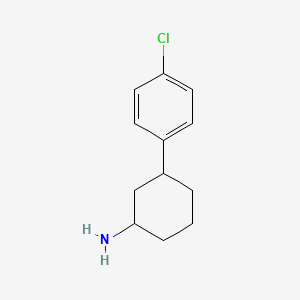

3-(4-Chlorophenyl)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGWVAJKFGMLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis

Cyclohexane (B81311) Ring Conformation and Dynamics

The cyclohexane ring is not a planar hexagon; it adopts a puckered three-dimensional structure to relieve angle and torsional strain. wikipedia.org The most stable of these structures is the chair conformation.

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. libretexts.org In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are staggered. libretexts.org

At room temperature, the cyclohexane ring is not static. It undergoes a rapid conformational change known as a ring flip or chair-flipping. libretexts.orgwikipedia.org During this process, one chair conformation converts into another, passing through higher-energy intermediates like the half-chair and twist-boat conformations. wikipedia.orgmasterorganicchemistry.com This interconversion occurs millions of times per second, with an energy barrier of about 45 kJ/mol. libretexts.org As a result of the ring flip, all bonds that were originally in axial positions become equatorial, and all equatorial bonds become axial. libretexts.orgmasterorganicchemistry.com

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Less Stable |

| Boat | 6.9 | Unstable |

| Half-Chair | 10.8 | Least Stable (Transition State) |

Note: Energy values are approximate and can vary slightly based on the source.

In the chair conformation, the twelve hydrogen atoms (or substituents) are not equivalent. They are oriented in two distinct types of positions: axial and equatorial. fiveable.melibretexts.org

Axial (a): Six bonds are parallel to the principal axis of the ring, alternating between pointing straight up and straight down. masterorganicchemistry.comfiveable.me

Equatorial (e): The other six bonds point out from the "equator" of the ring, roughly parallel to the plane of the ring. masterorganicchemistry.comfiveable.me

Each carbon atom in the cyclohexane ring has one axial and one equatorial bond. libretexts.org When a substituent larger than hydrogen is present, it generally prefers to occupy the equatorial position. libretexts.org This preference is due to steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.orgfiveable.me These interactions are absent when the substituent is in the more stable equatorial position. libretexts.org

Stereoisomerism and Diastereomeric Relationships

The presence of two substituents on the cyclohexane ring introduces the possibility of stereoisomerism.

For a disubstituted cyclohexane like 3-(4-Chlorophenyl)cyclohexan-1-amine, the two substituents can be located on the same side of the ring or on opposite sides. This leads to geometric isomers, also known as cis-trans isomers. jove.comlibretexts.org

cis-isomer: Both substituents point to the same face of the ring (both "up" or both "down"). libretexts.orgjove.com

trans-isomer: The substituents point to opposite faces of the ring (one "up" and one "down"). libretexts.orgjove.com

These isomers are distinct compounds with different physical properties and cannot be interconverted by ring flipping. jove.com For the cis-isomer of this compound, one chair conformer will have one substituent in an axial position and the other in an equatorial position (a,e). The ring flip will result in the other conformer which also has one axial and one equatorial substituent (e,a). libretexts.org For the trans-isomer, one chair conformation will have both substituents in equatorial positions (e,e), while the other, after a ring flip, will have both in axial positions (a,a). libretexts.orgjove.com The diequatorial conformer of the trans-isomer is generally the most stable due to the absence of 1,3-diaxial interactions for both bulky groups. jove.com

A chiral center is typically a carbon atom that is bonded to four different groups. libretexts.org In this compound, there are two such centers: C1 (bonded to the amine group, a hydrogen, C2, and C6) and C3 (bonded to the 4-chlorophenyl group, a hydrogen, C2, and C4).

The presence of two chiral centers means that the molecule can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. tru.ca These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). tru.ca

For the cis-isomer, the two chiral centers will have configurations of (1R, 3S) or (1S, 3R). These two forms are enantiomers of each other.

For the trans-isomer, the configurations will be (1R, 3R) or (1S, 3S). This pair also constitutes a set of enantiomers.

The relationship between a cis-isomer (e.g., 1R, 3S) and a trans-isomer (e.g., 1R, 3R) is that of diastereomers. tru.ca While the nitrogen atom of the amine group can also be a stereocenter, the rapid pyramidal inversion that amines undergo at room temperature typically prevents the isolation of stable enantiomers based on the nitrogen's chirality alone. libretexts.org

Diastereoselective Synthesis Implications

The synthesis of this compound can result in two diastereomers: the cis isomer, where the 4-chlorophenyl and amine groups are on the same face of the cyclohexane ring, and the trans isomer, where they are on opposite faces. Controlling the stereochemical outcome of the synthesis is crucial, and this is typically achieved through diastereoselective methods. The choice of synthetic route and reaction conditions dictates the predominant isomer formed.

A common synthetic precursor for 3-arylcyclohexylamines is the corresponding 3-arylcyclohexanone. The reduction of the ketone and subsequent reductive amination of the resulting amine are key steps where stereochemistry is established. The stereoselectivity of these reduction steps is highly dependent on the steric bulk of the reducing agent and the existing stereocenter.

For instance, the catalytic hydrogenation of a 3-arylcyclohexanone oxime can lead to a mixture of cis and trans isomers. The diastereomeric ratio is influenced by the catalyst and the reaction conditions. The catalyst's surface directs the approach of hydrogen, and the aryl group can sterically hinder one face of the molecule, leading to a preferential formation of one diastereomer. Generally, hydrogenation tends to favor the formation of the thermodynamically more stable product, which is often the cis isomer where both large substituents can adopt equatorial positions in the chair conformation. libretexts.org However, the use of bulky reducing agents may favor attack from the less hindered face, potentially leading to the trans isomer.

The steric hindrance of the arylating agents and substituents on the amine can also determine reactivity and diastereoselectivity in related synthetic approaches. nih.govresearchgate.net The interplay between catalyst, substrate, and reagents is therefore critical in directing the synthesis towards the desired stereoisomer of this compound.

Table 1: Factors Influencing Diastereoselectivity in 3-Arylcyclohexylamine Synthesis

| Factor | Influence on Stereoselectivity | Expected Predominant Isomer |

|---|---|---|

| Catalytic Hydrogenation | Hydrogen is delivered from the less sterically hindered face of the molecule. | Often favors the cis isomer, allowing both substituents to be equatorial. |

| Bulky Reducing Agents | Attack occurs on the less sterically hindered face of the carbonyl or imine intermediate. | Can favor the trans isomer depending on the substrate's conformation. |

| Substituent Bulk | The steric bulk of the aryl group and any N-substituents can influence the approach of reagents. researchgate.net | Larger groups will direct incoming reagents to the opposite face. |

Intramolecular Interactions and Conformational Stability

The three-dimensional structure of this compound is not static. The cyclohexane ring exists predominantly in a chair conformation, which undergoes rapid ring-flipping between two chair forms. The stability of a given conformation is determined by the energetic penalties associated with the positions of its substituents and any stabilizing intramolecular interactions.

Hydrogen Bonding in Amine Derivatives

Intramolecular hydrogen bonds (IMHBs) can play a significant role in stabilizing specific conformations of a molecule. nih.gov In the case of this compound, several potential IMHBs could influence its conformational equilibrium. These weak interactions, while individually not strong, can collectively provide a significant stabilizing effect. mdpi.com

One possibility is an N-H···Cl hydrogen bond. Quantum chemical calculations on complexes involving ammonia (B1221849) and HCl show that N···H–Cl interactions are possible. researchgate.net For the cis isomer of this compound, a conformation where both the amine and the 4-chlorophenyl group are in axial positions would bring an amine proton and the chlorine atom into proximity, potentially allowing for an N-H···Cl interaction. This would form a six-membered ring-like structure, which is often a favorable arrangement for intramolecular hydrogen bonding. mdpi.com Such an interaction would stabilize the typically less-favored diaxial conformation.

Another potential interaction is an N-H···π bond, where a hydrogen atom from the amine group interacts with the electron cloud of the 4-chlorophenyl ring. nih.gov This type of interaction is known to contribute to the stability of protein structures and can have binding energies ranging from -2 to -9 kcal/mol. nih.gov For this interaction to occur in this compound, a specific orientation of the aryl ring and the amine group is required, which could favor certain rotamers or even the diaxial conformer of the cis isomer. The stability conferred by such an interaction is sensitive to the distance and geometry between the N-H bond and the aromatic ring. nih.gov

Table 2: Potential Intramolecular Hydrogen Bonds and Their Conformational Impact

| Type of Interaction | Required Conformation | Potential Stabilizing Effect |

|---|---|---|

| N-H···Cl | cis-diaxial | Could stabilize the otherwise high-energy diaxial conformer by forming a pseudo-six-membered ring. |

| N-H···π | Specific orientation of the amine and aryl groups, potentially in a cis-diaxial conformer. | Could influence the rotational position of the aryl group and stabilize specific conformers. |

Steric Effects and Aromatic Ring Orientation

The primary determinant of conformational preference in substituted cyclohexanes is steric hindrance. Substituents prefer the more spacious equatorial position over the more crowded axial position to avoid unfavorable 1,3-diaxial interactions. The energetic cost of placing a substituent in the axial position is quantified by its "A-value". wikipedia.org

Both the amine group (-NH₂) and the 4-chlorophenyl group are sterically demanding. The phenyl group itself has a significant A-value of approximately 3 kcal/mol, making it one of the bulkier common substituents. stackexchange.com The presence of the chlorine atom in the para position does not significantly alter this steric demand. The amine group has a smaller, but still considerable, A-value.

For the trans isomer, one substituent must be axial while the other is equatorial. The ring will preferentially adopt the conformation where the bulkier 4-chlorophenyl group occupies the equatorial position. For the cis isomer, the diequatorial conformation is strongly favored, as this places both large groups in the less sterically hindered positions, avoiding destabilizing 1,3-diaxial interactions. libretexts.org

The orientation of the 4-chlorophenyl ring itself is also subject to steric effects. The ring is not free to rotate without consequence. To minimize steric clash between the ortho-hydrogens of the aromatic ring and the hydrogens on the cyclohexane ring, the phenyl group will adopt a tilted or perpendicular orientation relative to the plane of the cyclohexane ring. This minimizes van der Waals repulsion and represents the lowest energy rotational conformation.

Table 3: A-Values for Relevant Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) | Steric Preference |

|---|---|---|

| -NH₂ | ~1.4 - 1.6 | Strong preference for equatorial |

| -C₆H₅ (Phenyl) | ~3.0 stackexchange.com | Very strong preference for equatorial |

| -Cl | ~0.5 | Moderate preference for equatorial |

A-values represent the energy difference (ΔG) between the axial and equatorial conformers. masterorganicchemistry.compearson.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules.

Density Functional Theory (DFT) Optimizations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For cyclic systems like 3-(4-Chlorophenyl)cyclohexan-1-amine, this process is essential to determine the most stable conformations, such as the chair, boat, and twist-boat forms of the cyclohexane (B81311) ring, and the orientation of the 4-chlorophenyl and amine substituents.

In computational studies of similar molecules, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level of theory have been shown to accurately reproduce structural parameters obtained from X-ray crystallography. nih.gov For this compound, such calculations would likely reveal that the cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. The 4-chlorophenyl and amine groups can exist in either axial or equatorial positions. The relative energies of these conformers determine the most stable structure. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. DFT calculations would provide the precise energy differences between these conformations.

For instance, in a study of 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, DFT was used to determine the most stable tautomeric form by comparing the energies of the optimized structures. researchgate.net A similar approach for this compound would elucidate the energetic landscape of its various conformers.

Table 1: Representative Data from DFT Geometry Optimization of a Substituted Chlorophenyl Compound

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (C-Cl) | 1.74 Å | 1.76 Å |

| Bond Angle (C-C-C) | 119.8° | 120.1° |

| Dihedral Angle | 45.3° | 45.8° |

Note: This table is illustrative and based on data for a different chlorophenyl-containing molecule to demonstrate the type of information obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For aromatic compounds, the HOMO is often associated with the π-system of the benzene (B151609) ring, while the LUMO can be distributed over various parts of the molecule. In the case of this compound, the HOMO is likely to have significant contributions from the electron-rich 4-chlorophenyl ring and the nitrogen atom of the amine group.

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. In a study of 3-(4-chlorophenyl)-N-phenylquinoxalin-2-amine, the HOMO-LUMO energy gap was calculated to be 4.02 eV, providing insights into its electronic stability. researchgate.net Similar calculations for this compound would allow for the prediction of its electronic behavior and potential reactivity in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These values are hypothetical and serve to illustrate the electronic properties that can be derived from HOMO-LUMO analysis.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules.

Molecular mechanics methods use classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. youtube.com

For a flexible molecule like this compound, with a cyclohexane ring and two substituents, numerous conformations are possible. Conformational energy calculations can systematically explore these possibilities to identify the low-energy conformers and the energy barriers between them. This is particularly important for understanding the relative populations of different chair and boat conformations and the equatorial versus axial preference of the substituents. Studies on substituted cyclohexanes have demonstrated that the conformational energies can be accurately calculated using MM force fields, providing results that are in good agreement with experimental data. nih.gov

Molecular dynamics simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. This approach provides a dynamic picture of molecular behavior and can be used to study how molecules interact with each other and with their environment, such as a solvent or a biological receptor.

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical in determining the physical properties and biological activity of a compound. For this compound, the amine group can act as a hydrogen bond donor, while the chlorine atom and the aromatic ring can participate in other non-covalent interactions.

MD simulations can be used to analyze these interactions in detail. For example, simulations of the molecule in a solvent like water would reveal the structure of the solvation shell and the nature of solute-solvent hydrogen bonds. In the context of drug design, MD simulations can be used to study the binding of the molecule to a target protein, providing insights into the specific intermolecular interactions that stabilize the complex. Such analyses are crucial for understanding the structure-activity relationships of bioactive molecules. researchgate.net Hirshfeld surface analysis, often used in conjunction with crystal structure data, can also quantify intermolecular contacts in the solid state. mdpi.com

Molecular Docking and Interaction Mechanism Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, molecular docking simulations can provide critical insights into its potential biological activity by examining its interactions with macromolecular targets such as proteins and enzymes.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, its structural motifs—a 4-chlorophenyl group and a cyclohexylamine (B46788) moiety—allow for predictions of its binding behavior based on studies of analogous compounds. The interaction mechanism is likely to be governed by a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding.

The 4-chlorophenyl group is expected to participate in several key interactions:

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from amino acid side chains or the protein backbone. This type of interaction is increasingly recognized for its importance in ligand-receptor binding.

The cyclohexylamine moiety offers further interaction possibilities:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form crucial hydrogen bonds with acceptor and donor groups in the active site, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, serine, or threonine.

Ionic Interactions: If the amine group is protonated (as it likely would be at physiological pH), it can form strong salt bridges with negatively charged residues like aspartate or glutamate.

Conformational Flexibility: The cyclohexane ring, which typically adopts a stable chair conformation, provides a three-dimensional scaffold that positions the functional groups for optimal interaction. The flexibility of this ring can allow the molecule to adapt to the specific topology of a binding site.

In docking studies of similar compounds, such as chlorophenyl-containing pyrazoline derivatives, the chlorophenyl group has been shown to be crucial for fitting into hydrophobic pockets of enzymes like human mitochondrial branched-chain aminotransferase (BCATm). researchgate.net Similarly, docking analyses of other cyclohexane derivatives have highlighted the importance of the ring's conformation in orienting substituents for effective binding. kg.ac.rs A virtual screening of phenylquinazolinone derivatives against the COX-2 enzyme also demonstrated that the chlorophenyl moiety plays a significant role in the binding mode. impactfactor.org

The following table summarizes the potential interactions of this compound within a biological target's active site.

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| 4-Chlorophenyl Ring | Hydrophobic / π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Chlorine Atom | Halogen Bonding | Backbone Carbonyls, Aspartate (Asp), Glutamate (Glu) |

| Cyclohexane Ring | Hydrophobic / Van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Amine Group (-NH2) | Hydrogen Bonding (Donor/Acceptor) | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Protonated Amine (-NH3+) | Ionic Interaction / Salt Bridge | Aspartate (Asp), Glutamate (Glu) |

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the analysis of molecules known to interact with the target to develop a pharmacophore model, which defines the essential structural features required for biological activity. fiveable.menih.gov The structural characteristics of this compound provide valuable insights for LBDD.

A pharmacophore model for a series of compounds including this compound would likely include the following features:

A Hydrogen Bond Donor (HBD): Represented by the primary amine group. This feature is critical for anchoring the ligand to the receptor.

A Hydrophobic/Aromatic Feature (HY/AR): Corresponding to the 4-chlorophenyl ring. The size and electronic properties of this feature would be important for activity.

The spatial arrangement of these features is crucial. The cyclohexane ring acts as a spacer, defining the distance and relative orientation between the hydrogen bond donor and the aromatic group. In LBDD, this three-dimensional arrangement is a key determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) studies could also be applied. mdpi.com In a QSAR model for analogues of this compound, the following parameters would likely be significant:

Electronic Properties: The electron-withdrawing nature of the chlorine atom influences the electronic distribution of the phenyl ring, which can affect interactions such as halogen bonding and π-stacking.

Steric Parameters (e.g., Molar Refractivity): The size and shape of the molecule, dictated by the cyclohexane ring and the phenyl substituent, are critical for complementarity with the binding site.

By systematically modifying the structure of this compound—for instance, by changing the substituent on the phenyl ring, altering the substitution pattern, or modifying the cyclohexane ring—and correlating these changes with biological activity, a robust QSAR model could be developed to guide the design of more potent compounds.

Crystal Structure Analysis and Packing

The analysis of a compound's crystal structure provides definitive information about its three-dimensional molecular conformation and the nature of the intermolecular interactions that govern its solid-state packing.

The primary amine group of this compound is capable of forming multiple intermolecular hydrogen bonds. Each amine group has two hydrogen atoms that can act as donors (N-H) and a lone pair of electrons on the nitrogen atom that can act as an acceptor. This allows for the formation of extensive hydrogen-bonding networks.

In the solid state, it is highly probable that molecules of this compound would be linked by N-H···N hydrogen bonds, forming chains or more complex three-dimensional arrays. nih.gov These interactions are a dominant force in the crystal packing of many primary amines. The hydrogen bond parameters (D-H···A distances and angles) would be characteristic of moderately strong hydrogen bonds. It is also possible for weaker C-H···Cl or C-H···π interactions to play a role in stabilizing the crystal lattice. In the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, molecules are linked into chains via N-H···N hydrogen bonds. nih.gov Similar interactions would be expected for this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the cyclohexane and phenyl rings. They would likely account for the largest percentage of the Hirshfeld surface area.

Cl···H/H···Cl Contacts: These interactions, which include both hydrogen bonds and van der Waals contacts, would be represented by distinct "wings" in the 2D fingerprint plot and would be a significant contributor to the crystal packing. Studies on other chlorophenyl derivatives show these contacts can account for 8-12% of the surface. gazi.edu.trkayseri.edu.tr

C···H/H···C Contacts: These represent C-H···π interactions and other van der Waals contacts and are also expected to make a substantial contribution to the packing.

N···H/H···N Contacts: These correspond to the N-H···N hydrogen bonds and would appear as sharp, distinct spikes on the 2D fingerprint plot, indicative of strong, directional interactions.

The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous structures.

| Intermolecular Contact Type | Expected Percentage Contribution |

| H···H | ~40 - 50% |

| C···H / H···C | ~20 - 25% |

| Cl···H / H···Cl | ~8 - 15% |

| N···H / H···N | ~5 - 10% |

This analysis would provide a detailed quantitative and visual understanding of how molecules of this compound assemble in the solid state.

Single-Crystal X-ray Diffraction Studies

Pi-Stacking and Other Non-Covalent Interactions

Non-covalent interactions play a significant role in the supramolecular chemistry of aromatic compounds. In the case of this compound, the presence of the 4-chlorophenyl group facilitates a variety of these interactions, including π-stacking, hydrogen bonding, and halogen bonding.

Pi-Stacking Interactions: The electron-rich π-system of the chlorophenyl ring is capable of engaging in π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between aromatic rings. Theoretical studies on similar aromatic systems have shown that substituents on the benzene ring can significantly influence the strength and geometry of these interactions. The chlorine atom, being electron-withdrawing, modulates the quadrupole moment of the phenyl ring, which in turn affects its stacking behavior with other aromatic systems. Computational models, such as Density Functional Theory (DFT), can be employed to calculate the interaction energies of different stacking conformations (e.g., parallel-displaced, T-shaped). For instance, studies on halogenated 3-methylindole (B30407) have demonstrated that halogenation can lead to more stabilizing π-stacking interactions. nih.gov While specific energetic data for this compound is not available, the principles from related research suggest that the chlorophenyl group would actively participate in forming stable π-stacked dimers or larger aggregates.

Below is an illustrative table of potential non-covalent interactions involving this compound, based on general principles of computational chemistry.

| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) |

| π-π Stacking | Chlorophenyl - Aromatic Ring | 1-5 |

| Hydrogen Bonding | Amine (donor) - Acceptor (e.g., O, N) | 3-10 |

| Halogen Bonding | Chlorine - Lewis Base (e.g., O, N) | 1-5 |

| van der Waals | All atoms | < 1 |

Comparison of Theoretical and Experimental Structures

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structures, this typically involves comparing the optimized geometry from calculations with crystallographic data obtained from X-ray diffraction.

Theoretical Structure Optimization: The most stable conformation of this compound can be determined using computational methods like DFT. These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For flexible molecules like this one, multiple low-energy conformers may exist, and computational methods can help to identify the global minimum energy structure.

Comparison with Experimental Data: Once an experimental crystal structure is available, a direct comparison with the theoretical structure can be made. Discrepancies between the two can often be attributed to the effects of crystal packing forces in the solid state, which are not always fully accounted for in gas-phase theoretical calculations. However, good agreement between theoretical and experimental parameters provides confidence in the computational model. For instance, a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole found a good correlation (R² = 0.998) between observed and theoretical vibrational frequencies, indicating the reliability of the computational approach. researchgate.net While specific comparative data for this compound is not presently available in the search results, the general methodology would involve a similar comparison of geometric parameters.

The following table illustrates the type of data that would be compared in such an analysis. The values presented are hypothetical and for illustrative purposes only.

| Structural Parameter | Theoretical Value (DFT) | Experimental Value (X-ray) |

| C-Cl Bond Length (Å) | 1.745 | 1.740 |

| C-N Bond Length (Å) | 1.470 | 1.475 |

| Phenyl-Cyclohexyl Dihedral Angle (°) | 45.2 | 48.5 |

Such a comparison is vital for refining computational models and gaining a deeper understanding of the interplay between intramolecular and intermolecular forces that govern the structure of this compound.

Mechanistic Investigations of Chemical Transformations Involving 3 4 Chlorophenyl Cyclohexan 1 Amine

Reaction Pathways and Transition States

The reactivity of 3-(4-Chlorophenyl)cyclohexan-1-amine is primarily dictated by the nucleophilic character of the amine group and the stereochemistry of the cyclohexyl ring. Mechanistic investigations into its transformations would focus on elucidating the step-by-step process of bond formation and cleavage, as well as characterizing the high-energy transition states that govern the reaction rates and stereochemical outcomes.

Deaminative Coupling Mechanisms

Deaminative coupling reactions offer a powerful method for the functionalization of amines by replacing the amino group with other substituents. For this compound, this would typically involve the in situ generation of a reactive intermediate, such as a diazonium salt, which can then undergo coupling with a suitable partner.

The plausible reaction pathway, as suggested by studies on similar primary amines, would initiate with the diazotization of the amine using a reagent like sodium nitrite (B80452) in an acidic medium. This forms a highly unstable cyclohexyl diazonium ion. The transition state for this step involves the nucleophilic attack of the amine on the nitrosylating agent. Subsequent loss of a stable nitrogen molecule (N₂) from the diazonium intermediate would generate a secondary carbocation at the C1 position of the cyclohexyl ring.

This carbocation is a key intermediate that can then be trapped by a variety of nucleophiles or participate in rearrangement reactions. The stability of this carbocation, and thus the reaction pathway, is influenced by the stereoelectronic effects of the 4-chlorophenyl group at the C3 position. The transition state for the nucleophilic attack on the carbocation would determine the stereochemistry of the final product. Due to the potential for hydride shifts and ring contractions, a mixture of products is often observed in such reactions.

Mechanistic studies on analogous deaminative arylations of amides suggest that the reaction can also proceed via radical pathways, particularly when photoredox or transition metal catalysis is employed. In such cases, the amine can be converted into a redox-active species, like a pyridinium (B92312) salt, which can then be reduced to generate an alkyl radical that participates in the coupling reaction.

Cycloaddition Reactions in Isoxazoline (B3343090) Formation

While direct participation of this compound in isoxazoline formation via cycloaddition is not a direct transformation of the amine itself, it can be a precursor to a reactant in such a reaction. For instance, the amine could be converted to an alkene, which then acts as the dipolarophile in a [3+2] cycloaddition with a nitrile oxide.

The generally accepted mechanism for isoxazoline synthesis is a 1,3-dipolar cycloaddition reaction. nih.gov This concerted process involves the simultaneous formation of two new sigma bonds between a 1,3-dipole (the nitrile oxide, generated in situ from an oxime or nitroalkane) and a dipolarophile (an alkene). The transition state is envisioned as a five-membered, cyclic arrangement of the atoms from both the dipole and the dipolarophile. The stereochemistry of the starting alkene is typically retained in the isoxazoline product, indicating a concerted pericyclic pathway.

The regioselectivity of the cycloaddition, which determines the orientation of the nitrile oxide relative to the alkene, is governed by both steric and electronic factors of the substituents on both reactants. Computational studies on similar systems help in predicting the favored regioisomer by analyzing the energies of the possible transition states.

Reductive Processes and Amine Formation

The synthesis of this compound itself is a prime example of a reductive process. A common and industrially scalable method is the reductive amination of 3-(4-chlorophenyl)cyclohexan-1-one. This transformation proceeds in two key stages: the formation of an imine or enamine intermediate, followed by its reduction.

The subsequent reduction of the imine to the amine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation (H₂/catalyst). The mechanism of hydride reduction involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the imine. The transition state resembles a four-centered structure involving the B-H bond and the C=N bond. Catalytic hydrogenation, on the other hand, occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni), where both the imine and hydrogen are adsorbed, facilitating the addition of hydrogen across the double bond. The stereochemical outcome of the reduction, yielding either the cis or trans isomer of the amine, is dependent on the steric hindrance around the imine and the reaction conditions.

| Reaction Stage | Key Intermediate | Transition State Characteristics | Typical Reagents |

| Imine Formation | Hemiaminal | Acid-catalyzed dehydration | Ammonia (B1221849), Ammonium (B1175870) acetate (B1210297) |

| Imine Reduction | Imine | Hydride transfer or surface reaction | NaBH₄, NaBH₃CN, H₂/Pd |

Catalytic Effects on Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of chemical transformations involving amines. Both transition metal catalysis and organocatalysis offer distinct advantages in the functionalization of this compound.

Transition Metal Catalysis in Amine Functionalization

Transition metals are widely employed to catalyze a variety of reactions involving amines, including cross-coupling, C-H activation, and amination reactions. For this compound, transition metal catalysis could enable the direct functionalization of the C-H bonds of the cyclohexyl ring or facilitate coupling reactions at the nitrogen atom.

In a hypothetical C-H functionalization scenario, a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) would first coordinate to a directing group installed on the amine. This coordination brings the metal center in close proximity to a specific C-H bond, enabling its cleavage through processes like concerted metalation-deprotonation or oxidative addition. This generates a metallacyclic intermediate. The subsequent reaction of this intermediate with a coupling partner, followed by reductive elimination, would yield the functionalized product and regenerate the active catalyst. The catalyst's ligand environment is crucial in controlling the regioselectivity and reactivity of this process.

| Catalyst System | Plausible Intermediate | Key Mechanistic Step | Potential Transformation |

| Pd(OAc)₂ / Ligand | Palladacycle | Concerted Metalation-Deprotonation | C-H Arylation |

| [Rh(cod)Cl]₂ / Ligand | Rhodacycle | Oxidative Addition | C-H Alkenylation |

Organocatalysis in Stereoselective Syntheses

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and often provides excellent stereocontrol. In the context of synthesizing or modifying this compound, organocatalysts could be employed to achieve high enantioselectivity.

For instance, in the asymmetric reductive amination of 3-(4-chlorophenyl)cyclohexan-1-one, a chiral organocatalyst, such as a derivative of phosphoric acid or a primary amine, could be used. A chiral phosphoric acid can act as a bifunctional catalyst, activating the imine intermediate through hydrogen bonding and simultaneously delivering a hydride from a Hantzsch ester reducing agent in a stereocontrolled manner. The transition state would involve a ternary complex of the catalyst, the imine, and the hydride donor, with the chiral environment of the catalyst dictating the facial selectivity of the hydride attack.

Similarly, chiral primary amines can catalyze the enantioselective synthesis of substituted cyclohexylamines through cascade reactions. These reactions often proceed through enamine and iminium ion intermediates, with the chiral catalyst guiding the stereochemical outcome of each bond-forming step. The non-covalent interactions between the catalyst and the substrates in the transition state are key to achieving high levels of stereoselectivity.

Advanced Mechanistic Characterization

Advanced mechanistic characterization delves into the subtle electronic and kinetic details of a reaction pathway. Techniques such as Hammett plot analysis and isotope effect studies provide quantitative data that helps to elucidate the nature of transition states and the roles of specific atoms in the rate-determining steps of a reaction.

Hammett plot analysis is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the reactivity of a molecule. By correlating the reaction rates or equilibrium constants of a series of reactions with the Hammett substituent constant (σ), one can gain insight into the electronic demands of the transition state.

In a hypothetical study involving this compound, a series of analogous compounds would be synthesized where the chloro substituent on the phenyl ring is replaced by various other groups with different electronic properties (e.g., -OCH₃, -CH₃, -H, -Br, -NO₂). The rate constants (k) for a specific reaction, such as an N-acylation or an elimination reaction, would be measured for each of these compounds under identical conditions.

A Hammett plot is constructed by graphing log(kₓ/k₀) versus the substituent constant σ, where kₓ is the rate constant for the substituted compound and k₀ is the rate constant for the unsubstituted reference compound (X=H). The slope of this plot yields the reaction constant, rho (ρ).

The sign and magnitude of ρ provide mechanistic information:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the reactants.

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value of ρ suggests a significant charge development in the transition state at a position electronically coupled to the substituent.

For a hypothetical reaction, the data might be presented as follows:

Hypothetical Data for Hammett Plot Analysis of a Reaction of Substituted 3-Phenylcyclohexan-1-amines

| Substituent (X) | Substituent Constant (σ) | Rate Constant (k) (s⁻¹) | log(kₓ/k₀) |

|---|---|---|---|

| 4-OCH₃ | -0.27 | 0.00085 | -0.77 |

| 4-CH₃ | -0.17 | 0.00150 | -0.52 |

| 4-H | 0.00 | 0.00495 | 0.00 |

| 4-Cl | 0.23 | 0.01950 | 0.59 |

| 4-NO₂ | 0.78 | 1.55000 | 2.50 |

This is a table with interactive elements.

In this illustrative example, the resulting positive slope (ρ > 0) would imply that the transition state of the reaction accommodates a developing negative charge that is stabilized by electron-withdrawing groups on the phenyl ring.

Kinetic Isotope Effect (KIE) studies are employed to determine whether a particular C-H bond (or other bond) is broken in the rate-determining step of a reaction. This is achieved by replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H) and measuring the effect on the reaction rate.

The difference in vibrational frequency between a C-¹H bond and a C-²H bond leads to a difference in the zero-point energy. The C-¹H bond has a higher zero-point energy and is effectively weaker. Consequently, a reaction where a C-H bond is broken in the rate-limiting step will proceed more slowly when hydrogen is replaced by deuterium. The ratio of the rate constants (kH/kD) is the kinetic isotope effect.

Primary KIE: A significant kH/kD value (typically > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step.

Secondary KIE: Smaller effects (kH/kD ≈ 0.8–1.5) are observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects arise from changes in hybridization or steric environment at the transition state.

For a mechanistic study of an elimination reaction involving this compound, one could investigate the role of the hydrogen atom at the 1-position (the carbon bearing the amine). By comparing the rate of the normal compound with its deuterated analogue, 3-(4-Chlorophenyl)cyclohexan-1-d-1-amine, the KIE could be determined.

Hypothetical Data for Isotope Effect Study

| Compound | Rate Constant (k) (s⁻¹) | kH/kD |

|---|---|---|

| This compound | 0.0195 | 6.5 |

| 3-(4-Chlorophenyl)cyclohexan-1-d-1-amine | 0.0030 |

This is a table with interactive elements.

A hypothetical kH/kD value of 6.5, as shown in the table, would be considered a large primary kinetic isotope effect. This result would provide strong evidence that the C-H bond at the C-1 position is cleaved during the rate-determining step of the reaction, which is characteristic of certain elimination reaction mechanisms.

Structure Activity Relationship Sar Studies for Molecular Interaction Profiles

Impact of Cyclohexane (B81311) Ring Substitution on Molecular Recognition

The cyclohexane ring serves as a crucial structural scaffold for 3-(4-Chlorophenyl)cyclohexan-1-amine, and its substitution pattern is a key determinant of its interaction with protein binding sites. The ring's stereochemistry and conformational flexibility are fundamental to achieving optimal molecular recognition. For the broader class of arylcyclohexylamines, the cyclohexane ring is generally considered essential for activity at targets such as the N-methyl-D-aspartate (NMDA) receptor. mdpi.com

Influence of Stereochemistry on Binding

The three-dimensional arrangement of substituents on the cyclohexane ring has a profound impact on binding affinity. In related arylcyclohexylamines, such as ketamine, stereospecificity is a well-documented phenomenon. For instance, the S(+)-enantiomer of ketamine exhibits a significantly higher affinity for the PCP binding site of the NMDA receptor, being about four times more potent than its R(–)-enantiomer. mdpi.com This highlights that the precise spatial orientation of the aryl and amine groups, dictated by the stereochemistry of the cyclohexane scaffold, is critical for effective interaction with the amino acid residues of the receptor binding pocket. Although specific data for the enantiomers of this compound are not detailed, this principle of stereoselectivity is a cornerstone of SAR in this chemical class.

Conformational Flexibility and Receptor Fit

The cyclohexane ring is not a static structure; it exists in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most thermodynamically stable. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the topology of the binding site is crucial for a high-affinity interaction. Studies on phencyclidine (PCP), a related arylcyclohexylamine, suggest that the biologically active conformation requires the aryl group to be in an axial position relative to the cyclohexane ring to fit within the receptor complex. umich.edu This conformational preference ensures that the different parts of the molecule are correctly oriented to engage in simultaneous interactions with various sub-pockets of the binding site, thereby maximizing the binding energy.

Role of the 4-Chlorophenyl Moiety in Interactions

The 4-chlorophenyl group is a critical component that engages in key interactions within the binding pocket, significantly influencing the compound's affinity and selectivity. Its electronic properties and spatial orientation are defining features of its SAR profile.

Electronic Effects of Chlorine Substitution

The chlorine atom at the para-position of the phenyl ring imparts distinct electronic characteristics to the molecule. Chlorine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect), which can decrease the electron density of the aromatic ring. quora.commdpi.com However, it also possesses lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+R effect). quora.comvedantu.com The net result is a deactivation of the ring, which modifies the nature of its interactions, such as π-π stacking or cation-π interactions, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Research on substituted ketamine analogs provides insight into the effects of phenyl ring substituents. While this data is for a different, albeit related, molecular scaffold, it offers valuable comparative information.

| Substituent Position on Phenyl Ring | General Activity Trend | Reference |

|---|---|---|

| 2- (ortho) | Generally more active | nih.gov |

| 3- (meta) | Generally more active | nih.gov |

| 4- (para) | Generally less active | nih.gov |

This table summarizes findings from a study on substituted ketamine esters, indicating that the position of substituents like chlorine can significantly influence molecular activity. nih.gov

Aromatic Ring Orientation and Interaction with Binding Sites

As mentioned, the orientation of the aryl group is critical for optimal receptor fit. umich.edu The 4-chlorophenyl moiety must adopt a specific rotational angle (torsion angle) relative to the cyclohexane ring to avoid steric clashes and to maximize favorable interactions. These interactions can include hydrophobic contacts with nonpolar residues and the aforementioned halogen bonding and π-system interactions. Molecular docking studies on related compounds often reveal a well-defined pocket that accommodates the aromatic ring, underscoring the importance of its precise positioning for high-affinity binding. polyu.edu.hk

Amine Group Modifications and Functional Interactions

The amine group of this compound is a primary site for functional interactions and a common point for structural modification in SAR studies of arylcyclohexylamines. mdpi.comnih.gov At physiological pH, this primary amine is typically protonated, carrying a positive charge. This charge allows it to form a strong ionic bond or a salt bridge with a negatively charged amino acid residue, such as aspartate or glutamate, within the binding site. This ionic interaction is often a key anchoring point for the entire molecule.

Beyond the ionic bond, the protonated amine is an excellent hydrogen bond donor. It can form multiple hydrogen bonds with nearby hydrogen bond acceptors (e.g., carbonyl oxygens, hydroxyl groups) in the protein, further stabilizing the ligand-receptor complex. Modifications to this group, such as N-alkylation (to a secondary or tertiary amine) or acylation, would alter its size, basicity, and hydrogen bonding capacity, thereby modulating the compound's binding affinity and functional activity. Studies on other classes of receptor ligands have shown that even subtle changes, like replacing an oxygen atom with a nitrogen atom to create an amine analog, can maintain high binding affinity, demonstrating the versatility of the amine group in forming critical interactions. nih.gov

Contribution of Amine Basicity and Hydrogen Bonding

The amine group of this compound is a primary determinant of its molecular interactions. As a primary aliphatic amine, it is basic and, under physiological pH, is predominantly protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for forming strong ionic bonds with negatively charged amino acid residues, such as aspartate and glutamate, within the binding sites of target proteins.

The basicity of the amine is influenced by the electron-donating nature of the cyclohexyl ring, which increases the electron density on the nitrogen atom, making it more attractive to protons. The pKa of the conjugate acid of a typical cyclohexylamine (B46788) is around 10.6, indicating that it is a relatively strong base for an amine. This ensures that a significant portion of the molecules are in their active, protonated form at physiological pH.

Hydrogen bonding is another vital interaction facilitated by the amine group. In its protonated state, the -NH3+ group can act as a hydrogen bond donor, forming multiple hydrogen bonds with suitable acceptor atoms (such as oxygen or nitrogen) on amino acid residues like serine, threonine, or asparagine in the protein's binding pocket. These hydrogen bonds are highly directional and contribute significantly to the binding affinity and specificity of the compound. The ability of the primary amine to donate up to three hydrogen bonds is a key feature of its interaction profile.

Derivatization Effects on Ligand-Protein Interactions

The modification of the this compound scaffold can lead to significant changes in its binding affinity and selectivity for protein targets. Structure-activity relationship (SAR) studies on the broader class of arylcyclohexylamines, to which this compound belongs, have provided valuable insights into the effects of derivatization at various positions. These studies typically explore modifications of the amine group, the cyclohexyl ring, and the aromatic ring.

Amine Derivatization:

Modification of the primary amine group is a common strategy to modulate the pharmacological activity of arylcyclohexylamines. N-alkylation, for instance, can have a profound impact on binding affinity and selectivity.

N-Methylation and N-Ethylation: The addition of small alkyl groups like methyl or ethyl to the nitrogen atom can alter the steric profile and the hydrogen bonding capacity of the amine. While a primary amine can donate three hydrogen bonds, a secondary amine (N-methyl or N-ethyl derivative) can donate two. This change can affect the binding orientation and affinity. Often, N-alkylation is well-tolerated and can even lead to increased potency, depending on the specific protein target.

Larger N-Substituents: Introducing bulkier substituents on the nitrogen can lead to a decrease in binding affinity due to steric hindrance if the binding pocket is constrained. However, in some cases, larger groups can explore additional hydrophobic pockets within the binding site, potentially increasing affinity.

Aromatic Ring Substitution:

The 4-chloro substituent on the phenyl ring plays a significant role in the molecule's interaction profile. The chlorine atom is an electron-withdrawing group and also contributes to the lipophilicity of the compound.

Position of the Substituent: Studies on related arylcyclohexylamines have shown that the position of the substituent on the aromatic ring is critical. For instance, moving the chloro group from the 4-position to the 2- or 3-position would likely alter the binding mode and affinity.

Nature of the Substituent: Replacing the chloro group with other substituents can fine-tune the electronic and steric properties of the molecule. For example, replacing it with a methyl group would increase lipophilicity and add bulk, while a methoxy (B1213986) group would introduce hydrogen bond accepting capabilities. Electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups like an amino group would have distinct effects on the electronic character of the aromatic ring and its interaction with the protein.

The following table summarizes the general trends observed in the derivatization of arylcyclohexylamines, which can be extrapolated to this compound.

| Compound Name | Modification from Parent Compound | General Effect on Binding Affinity |

| This compound | Parent Compound | Baseline |

| N-Methyl-3-(4-chlorophenyl)cyclohexan-1-amine | N-methylation | Often maintained or slightly increased |

| N-Ethyl-3-(4-chlorophenyl)cyclohexan-1-amine | N-ethylation | Can be well-tolerated or slightly decreased |

| 3-(4-Methylphenyl)cyclohexan-1-amine | 4-Chloro to 4-Methyl | Dependent on target; alters lipophilicity |

| 3-(4-Methoxyphenyl)cyclohexan-1-amine | 4-Chloro to 4-Methoxy | Introduces H-bond acceptor; variable effect |

| 3-(3-Chlorophenyl)cyclohexan-1-amine | 4-Chloro to 3-Chloro | Positional isomers often show different affinities |

These structure-activity relationships highlight the importance of the careful selection of derivatives for optimizing the interaction of this compound with its biological targets.

Q & A

Q. What green chemistry approaches minimize waste in synthesis?

- Methodology :

- Solvent-Free Reactions : Employ ball milling or neat conditions for imine formation .

- Eco-Friendly Catalysts : Use montmorillonite K10 or biocatalysts (e.g., lipases) to replace toxic reagents .

Q. How to study interactions with biomolecules (e.g., proteins or DNA)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.